

Carbol Fuchsin: A Comprehensive Material Safety Data Sheet Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbol fuchsin*

Cat. No.: *B15546717*

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An In-depth Technical Guide for Scientists and Drug Development Professionals

Carbol Fuchsin is a widely utilized staining solution in histology and microbiology, essential for the identification of acid-fast bacteria, most notably *Mycobacterium tuberculosis*. Its potent staining capabilities are matched by significant health and safety considerations due to its composition, primarily a mixture of basic fuchsin and phenol in an alcoholic solution. This guide provides a detailed analysis of the material safety data sheet (MSDS) for **Carbol Fuchsin**, offering a technical resource for researchers, scientists, and professionals in drug development to ensure its safe handling and application.

Quantitative Hazard and Property Analysis

A thorough understanding of the quantitative properties of **Carbol Fuchsin**'s components is fundamental to a robust safety protocol. The following tables summarize the key physical, chemical, and toxicological data for its primary constituents: Basic Fuchsin, Phenol, and Ethanol.

Physical and Chemical Properties

Property	Basic Fuchsin	Phenol	Ethanol
Chemical Formula	C ₂₀ H ₂₀ ClN ₃ [1][2]	C ₆ H ₅ OH[3][4]	C ₂ H ₅ OH[5][6]
Molecular Weight	337.85 g/mol [1][2]	94.1 g/mol [4][7]	46.07 g/mol [8]
Appearance	Dark green crystalline powder[1][9]	Colorless to light-pink crystalline solid[3][4][7]	Colorless liquid[5][8][10]
Boiling Point	Decomposes	181.7 °C (359 °F)[4][7][11]	78.37 °C (173.1 °F)[6][8]
Melting Point	205 °C (401 °F)[12]	43 °C (109 °F)[4][7]	-114 °C (-173 °F)
Flash Point	Not available	79 °C (174 °F)[3]	13 °C (55 °F)[5]
Vapor Pressure	7.49 x 10 ⁻¹⁰ mmHg @ 25°C[1]	0.4 mmHg @ 20°C[3][7]	44.6 mmHg @ 20°C[13]
Solubility in Water	Soluble[1][12]	8.3 g/100 mL @ 20°C[3]	Miscible in all proportions[8]
Density	0.999 g/mL @ 20°C[1][12]	1.06 g/cm ³ [4]	0.789 g/cm ³ @ 20°C[8]

Toxicological Data

Parameter	Basic Fuchsin	Phenol	Ethanol
Oral LD ₅₀ (Rat)	Data not available	317 - 650 mg/kg[3][14][15]	7060 mg/kg[5][13][16][17][18]
Dermal LD ₅₀ (Rabbit)	Data not available	630 - 1400 mg/kg[15][19]	Data not available
Inhalation LC ₅₀ (Rat)	Data not available	>900 mg/m ³ (8 hours)[19]	124.7 mg/L (4 hours)[16]; 20000 ppm (10 hours)[13][20][21]

Occupational Exposure Limits

Substance	Regulatory Body	Exposure Limit
Phenol	OSHA (PEL)	TWA: 5 ppm (19 mg/m ³) [skin] [4][22][23][24]
	NIOSH (REL)	TWA: 5 ppm (19 mg/m ³); C: 15.6 ppm (60 mg/m ³) [15-min] [skin][22][23][24]
	ACGIH (TLV)	TWA: 5 ppm (19 mg/m ³) [skin] [22][25][26]
Ethanol	OSHA (PEL)	TWA: 1000 ppm (1900 mg/m ³) [5]
	NIOSH (REL)	TWA: 1000 ppm (1900 mg/m ³)
	ACGIH (TLV)	STEL: 1000 ppm

Experimental Protocols for Hazard Assessment

The hazard classifications for **Carbol Fuchsin** and its components are determined through standardized experimental protocols. The following sections detail the methodologies for key toxicological endpoints.

Skin Corrosion/Irritation: OECD Test Guideline 431 & 435

The severe skin burns and damage caused by **Carbol Fuchsin** are primarily attributed to its phenol content. The assessment of skin corrosivity is conducted following the OECD Test Guideline 431, an in vitro method utilizing reconstructed human epidermis (RhE).

- Principle: This test evaluates the ability of a chemical to cause irreversible damage to the skin. The RhE model mimics the biochemical and physiological properties of the human epidermis. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers.
- Methodology:
 - A test chemical is applied topically to the RhE tissue.

- The tissue is incubated for specific time points (e.g., 3 minutes and 1 hour).
- Following exposure, the viability of the skin model is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified colorimetrically.
- A reduction in cell viability below certain thresholds indicates a corrosive potential.

OECD Test Guideline 435 provides an alternative in vitro method using a membrane barrier test to assess skin corrosion.

Germ Cell Mutagenicity: OECD Test Guideline 488 & Ames Test

Carbol Fuchsin is suspected of causing genetic defects. The evaluation of germ cell mutagenicity often involves the Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay (OECD Test Guideline 488).

- Principle: This in vivo assay detects gene mutations in the somatic and germ cells of transgenic rodents that contain multiple copies of a reporter gene.
- Methodology:
 - Transgenic mice or rats are exposed to the test substance.
 - DNA is isolated from both somatic tissues and germ cells.
 - The reporter gene is recovered from the genomic DNA and analyzed for mutations. An increase in the mutant frequency in the treated group compared to the control group indicates mutagenicity.

The Ames test is a widely used initial screening test for mutagenicity.

- Principle: This bacterial reverse mutation assay uses strains of *Salmonella typhimurium* that are auxotrophic for histidine (his⁻). The test evaluates the ability of a chemical to induce mutations that revert the bacteria to a histidine-prototrophic state (his⁺), allowing them to grow on a histidine-free medium.

- Methodology:
 - The tester strains are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver).
 - The bacteria are plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Acute Dermal Toxicity: OECD Test Guideline 402

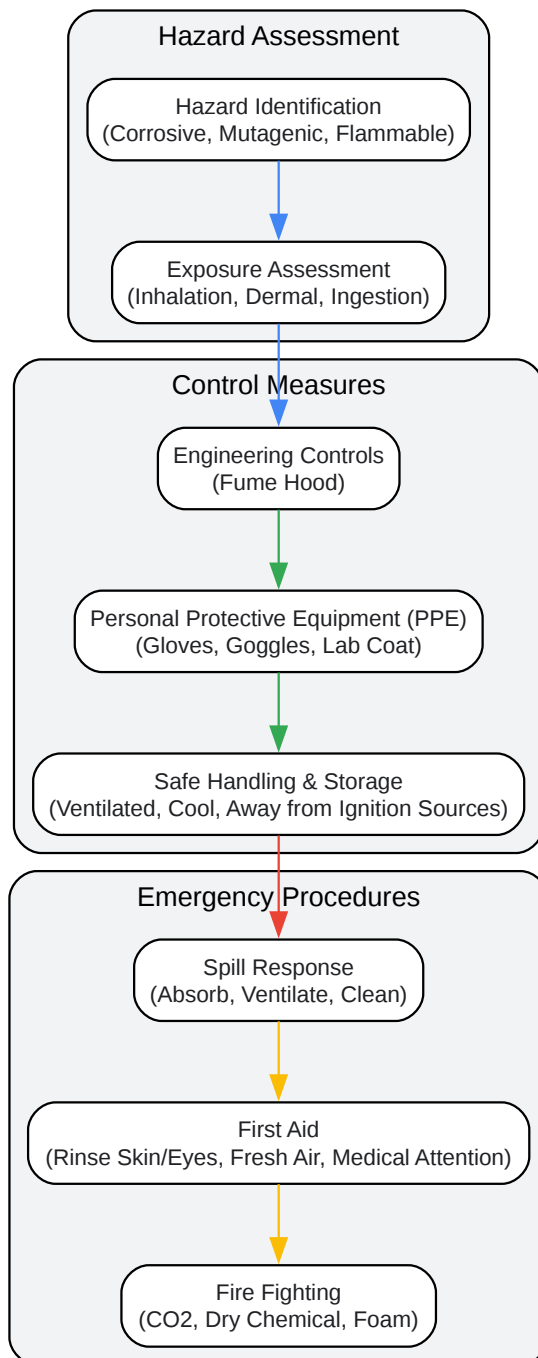
The assessment of acute dermal toxicity is performed according to OECD Test Guideline 402.

- Principle: This guideline outlines a procedure for assessing the toxic effects of a substance applied in a single dose to the skin of experimental animals.
- Methodology:
 - The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits).
 - The animals are observed for a period of 14 days for signs of toxicity and mortality.
 - The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is determined.

Safety Workflow and Logical Relationships

The safe handling of **Carbol Fuchsin** requires a systematic approach, from initial hazard identification to emergency response. The following diagram illustrates this logical workflow.

Carbol Fuchsin Safety Workflow

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Carbol Fuchsin Safety Workflow

Conclusion and Recommendations for Safe Practice

Carbol Fuchsin is an indispensable tool in the laboratory, but its use demands a high level of safety awareness and adherence to established protocols. The quantitative data clearly indicates that its components, particularly phenol, pose significant health risks, including severe skin corrosion, potential for genetic defects, and toxicity upon ingestion, inhalation, or dermal contact.

Researchers, scientists, and drug development professionals must implement a multi-layered safety approach. This includes the consistent use of engineering controls such as fume hoods, mandatory use of appropriate personal protective equipment, and strict adherence to safe handling and storage procedures. In the event of an exposure or spill, the emergency procedures outlined in the material safety data sheet must be followed immediately. A thorough understanding of the toxicological data and the experimental protocols used to derive this information empowers laboratory personnel to work with **Carbol Fuchsin** effectively and safely, minimizing risks and ensuring a secure research environment.

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- To cite this document: BenchChem. [Carbol Fuchsin: A Comprehensive Material Safety Data Sheet Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546717#carbol-fuchsin-material-safety-data-sheet-information]

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